Cycloheptanone oxime

Conformational Analysis Synthetic Reproducibility Spectroscopic Characterization

Cycloheptanone oxime (CAS 2158-31-8) is a seven-membered alicyclic ketoxime with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol. It is a liquid at room temperature, solidifying to a crystalline form at 23°C, with a boiling point of 152°C at 20 mmHg, a density of 1.03 g/cm³, and a refractive index of 1.5010-1.5040.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 2158-31-8
Cat. No. B1345645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptanone oxime
CAS2158-31-8
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CCCC(=NO)CC1
InChIInChI=1S/C7H13NO/c9-8-7-5-3-1-2-4-6-7/h9H,1-6H2
InChIKeyOENGSNXUALAIFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloheptanone Oxime (CAS 2158-31-8): Core Properties and Industrial Identity


Cycloheptanone oxime (CAS 2158-31-8) is a seven-membered alicyclic ketoxime with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol [1]. It is a liquid at room temperature, solidifying to a crystalline form at 23°C, with a boiling point of 152°C at 20 mmHg, a density of 1.03 g/cm³, and a refractive index of 1.5010-1.5040 [1]. This compound serves as a strategic intermediate in the synthesis of pharmaceuticals (e.g., guanethidine sulfate) and fine chemicals, and its derivatives are critical in advanced material science applications [1][2].

Cycloheptanone Oxime Procurement: Why Ring Size Dictates Reaction Outcomes


Substituting cycloheptanone oxime with its closest analogs (e.g., cyclohexanone or cyclopentanone oxime) is not a trivial decision for industrial and research applications. The seven-membered ring confers a unique balance of conformational flexibility and ring strain that directly translates into quantifiably different reactivity profiles across key transformations [1]. As demonstrated in comparative studies of oxidation kinetics [2], Beckmann rearrangement rates [3], and ammoximation catalytic efficiency [4], the substitution of a single carbon in the alicyclic backbone leads to significant, measurable deviations in reaction outcome, making specific procurement essential for process consistency and scientific reproducibility.

Cycloheptanone Oxime: Quantitative Differentiators vs. Cyclic Ketoxime Analogs


Conformational Purity: Cycloheptanone Oxime as a Single Isomer vs. Cyclooctanone Oxime's Mixture

Cycloheptanone oxime exists as a single, spectroscopically confirmed conformational isomer under standard conditions, in contrast to cyclooctanone oxime, which is obtained as a mixture of two conformational isomers (81% major, 19% minor) [1]. This difference is attributed to the increased ring flexibility in the larger eight-membered ring, which allows for multiple stable conformers. The seven-membered ring of cycloheptanone oxime provides sufficient rigidity to enforce a single conformation while avoiding the high strain of smaller rings [1]. This conformational homogeneity is a critical advantage in reactions where stereoelectronic effects influence reaction pathways and product distribution.

Conformational Analysis Synthetic Reproducibility Spectroscopic Characterization

Ionization Energy of Cycloheptanone Oxime: Quantified for Mass Spectrometry Method Development

The ionization energy (IE) of cycloheptanone oxime has been precisely determined as 8.88 ± 0.03 eV via photoionization mass spectrometry [1]. This value is part of a systematic study that compared the IEs of alicyclic oximes of varying ring sizes (cyclopentanone, cyclohexanone, cycloheptanone, cyclooctanone, and cyclododecanone), providing a quantitative foundation for optimizing analytical methods and understanding electronic structure [2]. The specific IE value is crucial for tuning ionization sources in mass spectrometric detection and for interpreting fragmentation patterns in complex mixtures.

Analytical Chemistry Mass Spectrometry Ionization Potential

Oxidation Kinetics: Ring-Size Dependent Reactivity of Cycloheptanone Oxime with Pyridinium Fluorochromate (PFC)

A kinetic study of the oxidation of alicyclic ketoximes by pyridinium fluorochromate (PFC) revealed a clear reactivity sequence: cyclohexanone oxime (CHexO) > cyclopentanone oxime (CPO) > cycloheptanone oxime (CHepO) [1]. This order is rationalized on the basis of I-strain, where the seven-membered ring of cycloheptanone oxime exhibits a distinct energy barrier to oxidation compared to its five- and six-membered counterparts. The reaction follows first-order kinetics in both [PFC] and [Oxime], allowing for quantitative prediction of reaction rates and optimization of process parameters [1].

Kinetics Oxidation Reactions Process Control

Ammoximation Reactivity: Cycloheptanone is the Most Reactive Substrate on TS-1 Catalysts

In the catalytic ammoximation of cyclic ketones to their corresponding oximes over titanium silicalite (TS-1), the reactivity order of the parent ketones is cycloheptanone > cyclopentanone > cyclohexanone > cyclooctanone [1]. This indicates that the seven-membered ring of cycloheptanone is the most readily converted to the oxime under these industrially relevant, environmentally benign conditions. This contrasts with the well-documented diffusion limitations observed for cyclohexanone ammoximation when using larger TS-1 crystals (>1.5 µm) [2], highlighting a distinct kinetic advantage for the synthesis of cycloheptanone oxime.

Heterogeneous Catalysis Ammoximation Green Chemistry

Beckmann Rearrangement Kinetics: Ring-Size Dictates Reaction Rate for Lactam Synthesis

The rate constant for the Beckmann rearrangement of alicyclic oximes in acetic acid decreases in the sequence: cyclohexanone > cyclopentanone > cycloheptanone > cyclooctanone [1]. This quantitative kinetic trend directly correlates with ring size and I-strain, demonstrating that the seven-membered ring of cycloheptanone oxime rearranges to its corresponding lactam at a rate that is measurably slower than its six-membered counterpart. This differential kinetics is a critical parameter for optimizing reaction conditions and predicting product formation rates in industrial lactam production.

Reaction Kinetics Beckmann Rearrangement Lactam Synthesis

Cycloheptanone Oxime Esters as Effective C1 Building Blocks in Radical Annulation

Cycloheptanone oxime esters have been demonstrated to act as effective C1 building blocks in a copper-catalyzed radical C-C bond cleavage/[4+1] annulation cascade with enaminothiones [1]. This reaction exploits the thermodynamically less favorable C-C bond cleavage of the seven-membered ring, a pathway that is not universally accessible to all cyclic oxime esters. The study explicitly shows that cyclobutanone, -pentanone, -hexanone, and -heptanone oxime esters all participate in this transformation, confirming cycloheptanone oxime's viability in this specific, synthetically valuable reaction manifold [1].

Synthetic Methodology Radical Chemistry C-C Bond Cleavage

Validated Application Scenarios for Cycloheptanone Oxime (CAS 2158-31-8)


Conformationally Pure Synthetic Intermediate for Stereospecific Transformations

Cycloheptanone oxime's existence as a single conformational isomer (unlike cyclooctanone oxime) [1] makes it an ideal intermediate for reactions where conformational purity is paramount. This includes stereoselective reductions, cycloadditions, and metal-catalyzed cross-couplings where the spatial orientation of the oxime group can dictate the stereochemical outcome. Users requiring a single, well-defined starting material to ensure batch-to-batch reproducibility and to avoid complex isomeric mixtures should prioritize cycloheptanone oxime over higher ring-size analogs.

Kinetic Control in Beckmann Rearrangement for Lactam Synthesis

For the synthesis of eight-membered lactams via Beckmann rearrangement, the known kinetic profile of cycloheptanone oxime is essential. Its rearrangement rate in acetic acid is specifically ranked as slower than cyclohexanone oxime and faster than cyclooctanone oxime [2]. This quantitative understanding allows for the precise tailoring of reaction time and temperature to maximize yield and minimize byproduct formation, a critical factor in both research-scale and industrial production settings.

Mass Spectrometry Method Development and Process Analytical Technology (PAT)

The precisely determined ionization energy of 8.88 ± 0.03 eV for cycloheptanone oxime [3] provides a critical parameter for the development and tuning of mass spectrometry-based analytical methods. This is invaluable for process analytical technology (PAT) in manufacturing, where real-time monitoring of reaction progress or impurity profiling is required. It also aids in the development of selective and sensitive detection methods for environmental monitoring or metabolomics studies involving this compound or its derivatives.

Oxime Ester Photoinitiator Precursor

Patents explicitly claim oxime ester compounds derived from cyclic ketones, including cycloheptanone, as high-sensitivity photopolymerization initiators [4]. These initiators are activated by light of long wavelengths (e.g., 365 nm or 405 nm) and are used in photoresists, UV-curable inks, and advanced display manufacturing [5]. Cycloheptanone oxime serves as a key building block for accessing this valuable class of materials, positioning it as a strategic procurement item for R&D in photopolymerization and material science applications.

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